molecular formula C5H11ClF2N2O B13686951 (S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride

(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride

Cat. No.: B13686951
M. Wt: 188.60 g/mol
InChI Key: IFTAWOJHJSFBDT-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as amines and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for target molecules . This modulation can lead to improved pharmacokinetic properties and therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride is unique due to its specific combination of the difluoroethyl group with an amino-propanamide backbone. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C5H11ClF2N2O

Molecular Weight

188.60 g/mol

IUPAC Name

2-amino-N-(2,2-difluoroethyl)propanamide;hydrochloride

InChI

InChI=1S/C5H10F2N2O.ClH/c1-3(8)5(10)9-2-4(6)7;/h3-4H,2,8H2,1H3,(H,9,10);1H

InChI Key

IFTAWOJHJSFBDT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(F)F)N.Cl

Origin of Product

United States

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